molecular formula C20H24N2O5S B2767797 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1172567-56-4

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2767797
CAS RN: 1172567-56-4
M. Wt: 404.48
InChI Key: KYSSWEXHJZCEAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its N-substituted derivatives has been reported . Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride was reacted with various aryl amines to afford parent compounds N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide. These parent compounds were then reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl-N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and N-ethyl-N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide respectively .

Scientific Research Applications

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives, including our compound of interest, have shown promising antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Other Therapeutic Applications

Researchers continue to explore additional therapeutic applications, such as neuroprotection, anti-inflammatory effects, or enzyme inhibition.

!Compound Structure

Chhabra, S., & Shah, K. (2021). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Medicinal Chemistry Research, 30(1), 15–30. Read more

properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-25-10-9-22-8-2-3-15-4-5-16(13-18(15)22)21-28(23,24)17-6-7-19-20(14-17)27-12-11-26-19/h4-7,13-14,21H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSSWEXHJZCEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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